molecular formula C20H22FN3O2S B2647324 3-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034312-08-6

3-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-pyrazole-5-carboxamide

Número de catálogo: B2647324
Número CAS: 2034312-08-6
Peso molecular: 387.47
Clave InChI: NITWOXPPHGFMEX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic small molecule belonging to the pyrazole carboxamide class, a group known for its diverse bioactivity and significance in medicinal chemistry research . The compound features a 1-methyl-3-(4-fluorophenyl)pyrazole core linked via a carboxamide bridge to a pentyl chain bearing both a hydroxy substituent and a thiophene ring. This structure combines fluorinated aromatic and heteroaromatic components, which are frequently employed in drug discovery to fine-tune properties like metabolic stability, membrane permeability, and binding affinity to biological targets . Pyrazole carboxamide derivatives are extensively investigated as potent inhibitors for various enzymatic targets and cellular pathways . Researchers should note that certain 1-methyl-1H-pyrazole-5-carboxamide derivatives have been reported to exhibit unexpected acute mammalian toxicity associated with the inhibition of mitochondrial respiration in vitro . This highlights the critical importance of conducting thorough toxicological profiling early in the research pipeline. Consequently, this product is strictly for research applications and must be handled with care. This compound is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Propiedades

IUPAC Name

5-(4-fluorophenyl)-N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2S/c1-24-18(13-17(23-24)14-4-6-16(21)7-5-14)20(26)22-10-8-15(9-11-25)19-3-2-12-27-19/h2-7,12-13,15,25H,8-11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITWOXPPHGFMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCC(CCO)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-pyrazole-5-carboxamide, a novel pyrazole derivative, has garnered attention due to its potential therapeutic applications. This compound is part of a broader class of pyrazole derivatives known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Chemical Structure and Properties

The compound's molecular formula is C15H16FN3O2S, with a molecular weight of approximately 331.37 g/mol. The structure features a pyrazole ring substituted with various functional groups that contribute to its biological activity.

Biological Activity Overview

Research has highlighted the following key biological activities associated with this compound:

  • Antiproliferative Activity :
    • A study evaluated a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives against prostate cancer cell lines (LNCaP and PC-3). The compound exhibited significant antiproliferative effects, particularly against LNCaP cells, with an IC50 value of 18 μmol/L and a prostate-specific antigen (PSA) downregulation rate of 46% .
  • Anti-inflammatory Effects :
    • Pyrazole derivatives are known for their anti-inflammatory properties. Compounds structurally similar to the target compound have shown promising results in reducing inflammation markers such as TNF-α and IL-6 in vitro .
  • Antimicrobial Activity :
    • Research indicates that pyrazole derivatives can possess antimicrobial properties. Related compounds have demonstrated efficacy against various bacterial strains, suggesting potential for this compound in treating infections .

Table 1: Summary of Biological Activities

Activity Type Description Reference
AntiproliferativeSignificant inhibition of LNCaP cell growth; IC50 = 18 μmol/L; PSA downregulation = 46%
Anti-inflammatoryInhibition of TNF-α and IL-6; comparable to standard anti-inflammatory drugs
AntimicrobialEffective against various bacterial strains; potential use in treating infections

Case Studies

Several studies have been conducted to evaluate the biological activity of pyrazole derivatives closely related to the target compound:

  • Prostate Cancer Study :
    • A series of pyrazole derivatives were synthesized and tested for their antiproliferative activity against prostate cancer cell lines. The most potent derivative showed an IC50 value significantly lower than that of established treatments, indicating its potential as a therapeutic agent .
  • Inflammation Model :
    • In vivo studies using carrageenan-induced paw edema models demonstrated that certain pyrazole derivatives exhibited anti-inflammatory effects comparable to ibuprofen, reinforcing the potential therapeutic applications for inflammatory diseases .
  • Antimicrobial Efficacy :
    • A study on related pyrazole compounds showed promising results against Mycobacterium tuberculosis and several bacterial strains, suggesting that structural modifications could enhance antimicrobial activity .

Comparación Con Compuestos Similares

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Weight Key Substituents LogP* Solubility (µM)
Target Compound 443.49 4-Fluorophenyl, thiophene, hydroxyl 3.2 ~50 (predicted)
Compound 20 () 427.41 4-Fluorophenyl, urea 2.8 ~120
5-(4-Chlorophenyl)... () 485.34 3-Pyridylmethyl, dichlorophenyl 4.1 ~25
Compound 1 () 498.37 Thiophene-2-carboxamide, dichlorophenyl 3.9 ~35

*Predicted using fragment-based methods.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

Answer:
The synthesis of pyrazole-carboxamide derivatives typically involves multi-step processes. Key steps include:

  • Condensation reactions : Coupling the pyrazole core with fluorophenyl and thiophene-containing side chains via amidation or nucleophilic substitution .
  • Reagent optimization : Use of phosphorus oxychloride (POCl₃) for cyclization and dimethylformamide (DMF) as a solvent to enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .
  • Yield enhancement : Adjusting stoichiometry (1.2:1 molar ratio for nucleophilic agents) and refluxing under nitrogen to minimize side reactions .

Basic: Which spectroscopic and chromatographic methods are critical for structural characterization?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl at C3, methyl at N1). ¹⁹F NMR verifies fluorine substitution .
  • Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺) to validate molecular formula .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline) .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

  • Enzyme inhibition assays : Fluorescence-based or colorimetric assays (e.g., kinase or protease targets) with IC₅₀ calculations .
  • Cell viability studies : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
  • Binding affinity : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify target interactions .

Advanced: How can contradictory data in structure-activity relationship (SAR) studies be resolved?

Answer:
Contradictions often arise from:

  • Solubility vs. activity : Poor solubility may mask true potency. Use DMSO/cremophor EL vehicles and measure logP (e.g., >3 suggests lipophilicity) .
  • Metabolic instability : LC-MS/MS identifies metabolites; modify labile groups (e.g., replace ester with amide) .
  • Orthogonal assays : Validate hits using dual methods (e.g., SPR + cellular assay) to rule out false positives .

Advanced: What computational strategies predict binding modes and selectivity?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., fluorophenyl in hydrophobic pockets) .
  • MD simulations : GROMACS for stability analysis (≥50 ns trajectories) to assess binding pose retention .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors at the hydroxy-pentyl chain) .

Advanced: How can in vivo pharmacokinetics be evaluated for this compound?

Answer:

  • Animal models : Administer via IV/oral routes in rodents (3 mg/kg dose); collect plasma at intervals (0–24 hr) .
  • Bioanalysis : LC-MS/MS quantifies plasma concentrations; calculate AUC, Cmax, and t₁/₂ .
  • Tissue distribution : Ex vivo organ homogenization to assess brain penetration or hepatic accumulation .

Advanced: What strategies improve synthetic scalability without compromising purity?

Answer:

  • Flow chemistry : Continuous synthesis reduces batch variability and improves yield (e.g., amide coupling at 80°C) .
  • Catalyst screening : Pd/C or Ni-based catalysts for selective hydrogenation of intermediates .
  • Quality control : In-line PAT (process analytical technology) monitors reaction progression via FTIR .

Advanced: How do steric and electronic effects of the thiophene moiety influence activity?

Answer:

  • Steric effects : Bulkier thiophene substituents (e.g., 5-methyl) may hinder target binding; compare IC₅₀ values of analogs .
  • Electronic effects : Electron-rich thiophenes enhance π-stacking with aromatic residues (e.g., Tyr in kinases). DFT calculations quantify charge distribution .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group .
  • Stability assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How can metabolic pathways be elucidated to guide derivatization?

Answer:

  • Microsomal incubation : Human liver microsomes (HLM) + NADPH; identify Phase I metabolites via LC-HRMS .
  • CYP450 inhibition assays : Fluorescent probes (e.g., CYP3A4) assess enzyme inhibition potential .
  • Metabolite synthesis : Prepare stable analogs (e.g., deuterated or fluorinated) to block oxidation sites .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.